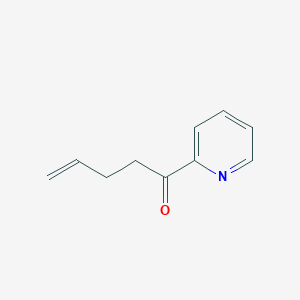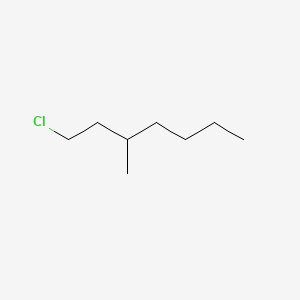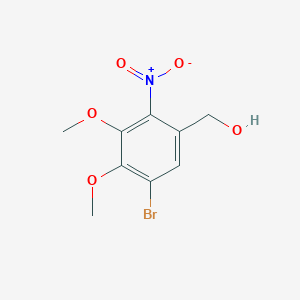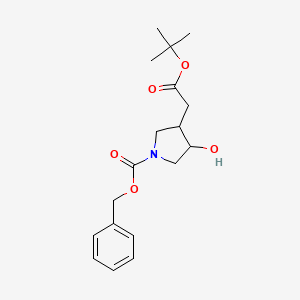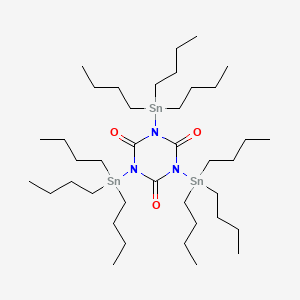
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is an organophosphorus compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphonate group bonded to a trichloro-hydroxyethyl moiety. It is a white crystalline solid with a slight aromatic odor and is soluble in various organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of trichloroacetaldehyde with dibutyl phosphite under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as benzene or toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various phosphonate esters and derivatives, which have applications in different chemical processes.
科学的研究の応用
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用機序
The mechanism of action of dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests.
類似化合物との比較
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with different alkyl groups.
Dibutyl (2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate: Contains an additional ethoxy group.
Uniqueness
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific combination of trichloro and hydroxyethyl groups, which confer distinct chemical and biological properties. Its effectiveness as an enzyme inhibitor and its versatility in various chemical reactions make it a valuable compound in research and industry.
特性
CAS番号 |
1112-30-7 |
|---|---|
分子式 |
C10H20Cl3O4P |
分子量 |
341.6 g/mol |
IUPAC名 |
2,2,2-trichloro-1-dibutoxyphosphorylethanol |
InChI |
InChI=1S/C10H20Cl3O4P/c1-3-5-7-16-18(15,17-8-6-4-2)9(14)10(11,12)13/h9,14H,3-8H2,1-2H3 |
InChIキー |
QAUKMLDDNLHSIP-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(C(C(Cl)(Cl)Cl)O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


